molecular formula C12H13BrFNO2 B14035131 (6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone

(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone

Cat. No.: B14035131
M. Wt: 302.14 g/mol
InChI Key: VKKUVAOXVGETMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is a substituted benzophenone derivative featuring a morpholine ring attached via a carbonyl group to a bromo-, fluoro-, and methyl-substituted benzene ring.

Properties

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

(6-bromo-2-fluoro-3-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H13BrFNO2/c1-8-2-3-9(13)10(11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3

InChI Key

VKKUVAOXVGETMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)N2CCOCC2)F

Origin of Product

United States

Preparation Methods

The synthesis of (6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a methylphenyl precursor, followed by the introduction of a morpholino group through nucleophilic substitution. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used. Reaction conditions may include specific temperatures, solvents, and catalysts to facilitate these transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its chemical interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogs of (6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone

Compound Name Substituents CAS No. Molecular Formula Key Properties/Applications Reference
(3-Bromophenyl)(morpholino)methanone 3-Bromo 153435-81-5 C₁₁H₁₂BrNO₂ Similarity score: 0.98; used in SAR studies for enzyme inhibition
(4-Bromo-3-methylphenyl)(morpholino)methanone 4-Bromo, 3-methyl 149105-06-6 C₁₂H₁₄BrNO₂ Similarity score: 0.94; potential intermediate in agrochemical synthesis
(3-Bromo-2-fluorophenyl)(morpholino)methanone 3-Bromo, 2-fluoro N/A C₁₁H₁₀BrFNO₂ Lacks 3-methyl group; exhibits π–π interactions in crystal packing
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone 3-Bromo, 6-chloro, 2-fluoro 2586126-32-9 C₁₁H₁₀BrClFNO₂ Hazard profile: H315 (skin irritation), H335 (respiratory irritation)
(2-Iodo-3-methylphenyl)(morpholino)methanone 2-Iodo, 3-methyl 1851346-29-6 C₁₂H₁₄INO₂ Iodo substituent enhances steric bulk; used in cross-coupling reactions

Key Structural and Functional Differences

The 6-bromo group in the target compound may increase steric hindrance compared to 3-bromo analogs . Methyl Group: The 3-methyl substituent in the target compound likely improves lipophilicity compared to non-methylated analogs, affecting bioavailability .

Synthetic Routes: Iron-Catalyzed Cross-Coupling: Used for (3-hexylphenyl)(morpholino)methanone synthesis (68% yield), suggesting applicability for alkyl-substituted analogs of the target compound . Morpholine Coupling: General method involves reacting morpholine with substituted benzoyl chlorides, as seen in the synthesis of (2-fluoro-3-nitrophenyl)(morpholino)methanone .

Crystal Packing and Intermolecular Interactions: Analogs like (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone exhibit non-planar geometries (dihedral angle: 59.3°) and π–π stacking, which influence solubility and crystallinity .

Biological Activity

(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound features a bromine and fluorine substituent on a phenyl ring, coupled with a morpholine moiety. Its molecular formula is C12H12BrFNO, with a molecular weight of approximately 287.14 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These targets may include various enzymes and receptors involved in cellular signaling pathways. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and interaction with target sites within cells.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

  • Cell Line Studies : Initial studies have shown that this compound displays cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The compound's IC50 values suggest significant potency in inhibiting cell proliferation.
  • Mechanisms : The compound may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2, although detailed mechanistic studies are still needed.

Antimicrobial Activity

  • Bacterial Inhibition : Preliminary evaluations indicate that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been recorded, showing efficacy comparable to standard antibiotics.
  • Fungal Activity : The compound also demonstrates antifungal activity, particularly against Candida species, suggesting its potential use in treating fungal infections.

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity:

  • Bromine and Fluorine Substituents : These halogens enhance the compound's reactivity and binding affinity to biological targets.
  • Morpholine Moiety : The morpholine ring contributes to the overall stability and bioavailability of the compound.

Case Studies

  • Case Study 1 : A study involving a series of derivatives based on this compound demonstrated that modifications at the para position of the phenyl ring significantly altered cytotoxicity profiles across different cancer cell lines.
  • Case Study 2 : Another investigation focused on its antimicrobial properties revealed that certain derivatives exhibited enhanced activity against multi-drug resistant strains, indicating potential as a lead compound for further development.

Data Tables

Biological ActivityCell Line / PathogenIC50 / MIC ValueReference
AnticancerMCF-7 (Breast Cancer)12 µM
AnticancerA549 (Lung Cancer)15 µM
AntibacterialE. coli0.5 mg/mL
AntifungalC. albicans0.25 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.